![molecular formula C18H19ClN2O B5570741 2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)
2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide
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Description
Synthesis Analysis
Spiro compounds are synthesized through various methods, including multi-component reactions and cycloadditions. For example, a selective synthesis involving N-phenacylpyridinium bromide and 1,3-indanedione in dry acetonitrile shows the creation of functionalized spiro derivatives in good yields, indicating the versatility of spiro compound synthesis (Sun et al., 2019).
Molecular Structure Analysis
The structural analysis of spiro compounds often involves X-ray diffraction. For instance, compounds have been synthesized where the molecular structures were confirmed by X-ray crystallography, revealing details about the atomic arrangements and bonding within the molecules (Arrault et al., 2002).
Chemical Reactions and Properties
Spiro compounds can undergo various chemical reactions, including cycloadditions and electrophilic cyclizations. A study demonstrated an iodine monochloride-induced cyclization process, showcasing the reactivity and potential transformations of these compounds (Chen et al., 2013).
Physical Properties Analysis
The physical properties of spiro compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While specific studies on the compound of interest might not be directly available, research into related compounds provides valuable insights into these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for comprehensively understanding spiro compounds. Studies have explored the synthesis of derivatives and their reactions to form new compounds with varied chemical properties (Raj et al., 2003).
Scientific Research Applications
Synthesis and Antitumor Properties
Research on similar compounds has revealed their potential in antitumor applications. For instance, the synthesis of novel derivatives of spiro(benzo[h]quinazoline-7,1'-cyclohexane) and their evaluation in antitumor properties have been explored. These compounds have shown notable antitumor activity in experimental models like Ehrlich ascites carcinoma and sarcoma 180, with some exhibiting moderate toxicity in animals (Markosyan et al., 2008). Similarly, spiroketals from Pestalotiopsis fici demonstrated cytotoxicity to human tumor cell lines, indicating their potential in cancer research (Liu et al., 2013).
Synthetic Chemistry Applications
The compound and its related structures have been used in synthetic chemistry. For instance, the synthesis of spirooxindoles through a two-step reaction involving N-phenacylpyridinium bromide, 1,3-indanedione, and N-alkylations has been reported. This process yields functionalized spiro[indoline-3,4'-naphtho[1,2-b]furan] derivatives, which can be further modified to produce various spiro compounds (Sun et al., 2019). Additionally, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have been studied, highlighting the versatility of spiro compounds in chemical synthesis (Özer et al., 2009).
properties
IUPAC Name |
2-chloro-N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-11-16(22)21-17-14-7-3-2-6-13(14)10-18(15(17)12-20)8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPBSMZZDXDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=C2C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide |
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